Bis[4-(chlorocarbonyl)phenyl] decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(chlorocarbonyl)phenyl] decanedioate is an organic compound with the molecular formula C24H24Cl2O6 It is a derivative of decanedioic acid (sebacic acid) and is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis[4-(chlorocarbonyl)phenyl] decanedioate can be synthesized through a one-step esterification reaction. The process involves the reaction of biphenyl-4,4′-diol, 6,7-dihydroxynaphthalene-2-sulfonic acid, and decanedioic acid in the presence of chlorocarbonyl groups . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation or crystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(chlorocarbonyl)phenyl] decanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines, phenols, and aminophenols.
Esterification: The compound can participate in esterification reactions to form esters with different alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, phenols, and aminophenols are commonly used reagents for substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate esterification reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Bis[4-(chlorocarbonyl)phenyl] decanedioate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of bis[4-(chlorocarbonyl)phenyl] decanedioate involves its ability to undergo substitution reactions with nucleophiles. The chlorocarbonyl groups act as reactive sites, allowing the compound to form various derivatives with different biological and chemical properties . These derivatives can interact with molecular targets such as bacterial and viral proteins, leading to antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[(2-chlorocarbonyl)phenyl] diselenide: This compound also contains chlorocarbonyl groups and undergoes similar substitution reactions.
Bis[4-(chlorocarbonyl)phenyl] sebacate: Another derivative of decanedioic acid with similar chemical properties.
Uniqueness
Bis[4-(chlorocarbonyl)phenyl] decanedioate is unique due to its specific structure, which allows it to form a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry. Its ability to participate in various chemical reactions and form stable products makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
76020-56-9 |
---|---|
Molekularformel |
C24H24Cl2O6 |
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
bis(4-carbonochloridoylphenyl) decanedioate |
InChI |
InChI=1S/C24H24Cl2O6/c25-23(29)17-9-13-19(14-10-17)31-21(27)7-5-3-1-2-4-6-8-22(28)32-20-15-11-18(12-16-20)24(26)30/h9-16H,1-8H2 |
InChI-Schlüssel |
AXSIGPQJGYCHMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(=O)CCCCCCCCC(=O)OC2=CC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.